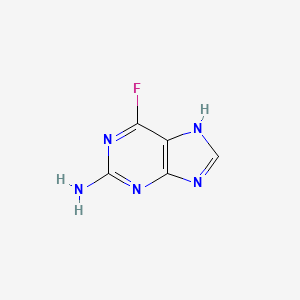

6-fluoro-7H-purin-2-amine

描述

6-fluoro-7H-purin-2-amine is a fluorinated purine derivative. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly in the structure of nucleic acids.

准备方法

Synthetic Routes and Reaction Conditions

One common method is the Balz-Schiemann reaction, which involves the diazotization of 2-aminopurine followed by fluorodediazoniation in aqueous fluoroboric acid . Another method involves the halogen exchange (HALEX) reaction, where a 6-halo purine is treated with a fluoride source .

Industrial Production Methods

Industrial production of 6-fluoro-7H-purin-2-amine may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The Balz-Schiemann reaction, despite its lower yield, is often preferred due to its simplicity and the availability of starting materials .

化学反应分析

Types of Reactions

6-fluoro-7H-purin-2-amine undergoes various chemical reactions, including:

Nucleophilic substitution: The fluorine atom can be displaced by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides.

Oxidation and reduction: These reactions may involve reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.

Major Products Formed

Nucleophilic substitution: Products include various substituted purines, depending on the nucleophile used.

Oxidation and reduction: Products vary based on the specific redox conditions employed.

科学研究应用

Antiviral Applications

6-Fluoro-7H-purin-2-amine has been investigated for its antiviral properties, particularly against RNA viruses. Research indicates that fluorinated purines can enhance the inhibition of viral RNA-dependent RNA polymerase (RdRp) and other critical viral enzymes.

Case Study: Antiviral Activity Against RNA Viruses

A study focused on the design and synthesis of 6′-fluorinated aristeromycins demonstrated potent antiviral activity against various RNA viruses, including MERS-CoV and chikungunya virus. The introduction of fluorine at the 6′ position significantly improved the inhibition of S-adenosyl-l-homocysteine (SAH) hydrolase, which is crucial for viral RNA capping and replication .

Table 1: Antiviral Efficacy of Fluorinated Purines

| Compound | Target Virus | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MERS-CoV | 0.5 | Inhibition of RdRp |

| 6′-Fluoro-aristeromycin | Chikungunya Virus | 0.3 | SAH hydrolase inhibition |

| 6′-Fluoro-aristeromycin | Severe Acute Respiratory Syndrome | 0.4 | Dual-target inhibition |

Cancer Therapeutics

The purine scaffold, including derivatives like this compound, has been utilized in developing smoothened (SMO) antagonists for treating cancers associated with the Hedgehog signaling pathway.

Case Study: SMO Antagonists Development

A study synthesized several purine-based SMO antagonists to evaluate their effectiveness in inhibiting tumor growth in vivo. The most promising compounds demonstrated significant cytotoxicity against HH-dependent cancer cell lines and effectively reduced tumor relapse and metastasis in mouse models . The research included in silico docking studies to analyze binding affinities within the SMO binding pocket.

Table 2: Efficacy of Purine-Based SMO Antagonists

| Compound | Cancer Type | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Purine Derivative A | Basal Cell Carcinoma | 0.1 | SMO pathway inhibition |

| Purine Derivative B | Medulloblastoma | 0.05 | Induction of apoptosis |

| This compound | Various solid tumors | 0.08 | Cell cycle arrest |

Biochemical Probes

In addition to its therapeutic applications, this compound serves as a valuable biochemical probe for studying nucleoside metabolism and enzyme interactions.

Case Study: Enzyme Interaction Studies

Research involving the use of fluorinated purines has shown that they can act as selective inhibitors of purine nucleoside phosphorylase (PNP), which plays a critical role in nucleoside metabolism. These inhibitors have potential implications for enhancing the efficacy of chemotherapeutic agents by modulating nucleotide availability within cancer cells .

Table 3: Inhibition Profiles of Purine Nucleoside Phosphorylase Inhibitors

| Compound | K_i Value (nM) | Selectivity |

|---|---|---|

| F-DADMe-ImmH | 5.0 | High |

| This compound | 10.0 | Moderate |

作用机制

The mechanism of action of 6-fluoro-7H-purin-2-amine involves its incorporation into nucleic acids, where it can disrupt normal base pairing and replication processes. This disruption can lead to cell cycle arrest and apoptosis, making it a potential anticancer agent . The compound may also interact with specific enzymes involved in nucleic acid metabolism, further contributing to its biological effects .

相似化合物的比较

Similar Compounds

2-fluoro-7H-purin-6-amine: Another fluorinated purine with similar properties but different substitution patterns.

6-chloro-7H-purin-2-amine: A chlorinated analog with distinct reactivity and biological activity.

Uniqueness

6-fluoro-7H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct physicochemical and biological properties. The presence of the fluorine atom at the 6-position enhances its stability and reactivity compared to other halogenated purines .

生物活性

6-Fluoro-7H-purin-2-amine, with the molecular formula and a molecular weight of 153.12 g/mol, is a fluorinated purine derivative notable for its biological activity, particularly in the context of cancer research. The unique substitution of a fluorine atom at the sixth position of the purine ring significantly influences its chemical properties, enhancing its solubility and metabolic stability compared to non-fluorinated analogs. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The primary mechanism by which this compound exerts its biological effects involves its incorporation into nucleic acids. This incorporation disrupts normal base pairing and replication processes, leading to cell cycle arrest and apoptosis in cancer cells. The fluorine atom enhances binding affinities with biological macromolecules, making it a promising candidate for drug development targeting various enzymes and receptors involved in cellular signaling pathways.

Biological Activity

Research indicates that this compound exhibits significant antitumor activity across various cancer cell lines. Notably, it has shown efficacy against HepG2 (hepatocellular carcinoma) and U-118 MG (glioblastoma) cells. The compound's structural modifications improve its interaction with biological targets, leading to enhanced potency compared to non-fluorinated analogs.

Summary of Biological Activity

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 10.5 | Inhibition of cell proliferation |

| U-118 MG | 8.3 | Induction of apoptosis |

| SKBR3 (breast cancer) | 2.2 | Significant cytotoxicity |

Case Studies

-

Antitumor Activity :

A study evaluated the cytotoxic effects of this compound on multiple tumor cell lines. Results showed that the compound induced apoptosis in a dose-dependent manner, with IC50 values ranging from 2.2 µM to 10.5 µM across different cell lines, indicating a strong potential as an anticancer agent . -

Mechanistic Studies :

In mechanistic studies, flow cytometry was utilized to analyze the type of cell death induced by this compound in U-118 MG cells. The results demonstrated significant early and late apoptosis rates compared to untreated controls, confirming its role in promoting programmed cell death . -

In Vivo Efficacy :

In vivo studies using syngeneic mouse models demonstrated that treatment with this compound resulted in substantial tumor growth inhibition and reduced metastasis compared to control groups. These findings underscore its potential for therapeutic applications in oncology .

Structure-Activity Relationship (SAR)

The introduction of fluorine at the sixth position not only enhances the compound's stability but also increases selectivity towards specific enzymes involved in nucleic acid metabolism. Comparative analysis with structurally similar compounds reveals that modifications at this position significantly affect biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Adenine | C₅H₅N₅ | Base structure without fluorine |

| 2-Fluoroadenine | C₅H₄FN₅ | Fluorinated at position 2 |

| 6-Amino-7H-purine | C₅H₈N₄ | Amino group at position 6 |

| 8-Fluoroadenine | C₈H₈FN₅ | Fluorinated at position 8 |

属性

IUPAC Name |

6-fluoro-7H-purin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4FN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPHHWZTSMVBMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1)C(=NC(=N2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4FN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40564595 | |

| Record name | 6-Fluoro-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34798-94-2 | |

| Record name | 6-Fluoro-7H-purin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40564595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。